9-Chloro-5-(3,4-difluorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER is a complex organic compound characterized by its unique structure, which includes a chlorinated and difluorinated phenyl group attached to a dihydropyrazolobenzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER typically involves multi-step organic reactionsThe final step often involves the etherification of the phenyl group with ethyl ether under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and substitution reactions. Additionally, large-scale production may employ continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further explored for their unique properties and applications .
Scientific Research Applications
4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-[5-(3-BROMO-4-FLUOROPHENYL)-9-CHLORO-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER: Similar structure with bromine and fluorine substitutions.
2-((3aR,4S,6R,6aS)-6-(7-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)oxy)ethanol: Contains a difluorophenyl group and is used in similar research applications.
Uniqueness
The uniqueness of 4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Properties
Molecular Formula |
C24H19ClF2N2O2 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
9-chloro-5-(3,4-difluorophenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H19ClF2N2O2/c1-2-30-17-7-3-14(4-8-17)21-13-22-18-12-16(25)6-10-23(18)31-24(29(22)28-21)15-5-9-19(26)20(27)11-15/h3-12,22,24H,2,13H2,1H3 |
InChI Key |
OMRRETJWKNWXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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